molecular formula C8H4BrFN2O B2836880 3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole CAS No. 1564477-82-2

3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B2836880
CAS No.: 1564477-82-2
M. Wt: 243.035
InChI Key: MNKYGYDAUDDWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a bromine atom and at position 5 with a 4-fluorophenyl group. This structure combines halogenated and aromatic substituents, which influence its electronic properties, lipophilicity, and biological interactions. Such characteristics make this compound a candidate for pharmaceutical and agrochemical applications, particularly in drug design where metabolic stability and target binding are critical .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O/c9-8-11-7(13-12-8)5-1-3-6(10)4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKYGYDAUDDWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564477-82-2
Record name 3-bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzohydrazide with bromine and a suitable oxidizing agent to form the oxadiazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes substitution with nucleophiles under mild conditions.

Reaction Type Conditions Nucleophile Product Yield Reference
Alkoxy substitutionK₂CO₃, acetone, reflux (3 h)Phenol derivatives5-(4-Fluorophenyl)-3-phenoxy-1,2,4-oxadiazole78–89%
Amine substitutionDIPEA, 1,2-dichloroethane, refluxAmines3-Amino-5-(4-fluorophenyl)-1,2,4-oxadiazole76–86%
Thiol substitutionEtOH, NaH, RTThiols3-Thioether derivatives65–72%

Key findings:

  • Reactions with phenols (e.g., 2-chlorophenol) proceed via SNAr mechanism .

  • Electron-rich amines show higher reactivity due to enhanced nucleophilicity .

Cross-Coupling Reactions

The bromine atom participates in metal-catalyzed coupling reactions for C–C bond formation.

Reaction Type Catalyst System Coupling Partner Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OArylboronic acids3-Aryl-5-(4-fluorophenyl)-1,2,4-oxadiazole82–94%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAryl amines3-Aminoaryl derivatives68–75%

Key findings:

  • Suzuki couplings tolerate electron-withdrawing and donating groups on boronic acids .

  • Heteroaryl couplings (e.g., pyridyl) require elevated temperatures (80–100°C) .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles.

Reagent Conditions Product Application Reference
Nitrile oxidesRT, CHCl₃Tricyclic 1,2,4-oxadiazole-indolone hybridsAnticancer lead compounds
AzidesCu(I), DMF, 60°CTriazole-oxadiazole hybridsAntimicrobial agents

Key findings:

  • Cycloadditions with nitrile oxides proceed regioselectively at the C5 position of the oxadiazole .

  • Ring-opening with hydrazine yields hydrazide intermediates for further derivatization .

Functionalization via Oxidation/Reduction

Process Reagents Product Outcome Reference
OxidationmCPBA, CH₂Cl₂, 0°COxadiazole N-oxideEnhanced electrophilicity at C3
ReductionH₂, Pd/C, EtOHPartially saturated oxadiazoleReduced aromaticity; altered reactivity

Key findings:

  • N-Oxide formation increases susceptibility to nucleophilic attack .

  • Hydrogenation preferentially reduces the oxadiazole ring over the fluorophenyl group .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole, as effective anticancer agents. The compound has been evaluated for its ability to induce apoptosis in cancer cells.

Case Studies and Findings

  • Maftei et al. reported that derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines. Specifically, compounds derived from this compound demonstrated moderate activity with IC50 values indicating significant antiproliferative effects against human colon adenocarcinoma and breast cancer cell lines .
  • Kucukoglu et al. synthesized Schiff bases fused with 1,2,4-oxadiazole and found that certain derivatives exhibited higher biological potency compared to established chemotherapeutics like 5-fluorouracil .

Receptor Interaction and Pharmacological Potential

The compound has also been studied for its interaction with various receptors. It has been identified as a potential ligand for the GABA_A receptor complex.

Pharmacological Insights

  • Research indicates that oxadiazole derivatives can act as agonists at benzodiazepine receptors. For instance, compounds designed based on oxadiazole structures showed higher affinities than diazepam in binding assays . This suggests that this compound could be a lead compound for developing new anxiolytic or hypnotic drugs.

Synthesis of Novel Derivatives

The versatility of the oxadiazole ring allows for the synthesis of numerous derivatives with varied biological activities.

Synthesis Techniques

  • The synthesis methods for this compound typically involve reactions that introduce different substituents at strategic positions on the oxadiazole ring. These modifications can enhance biological activity and selectivity against specific targets .
CompoundActivity TypeIC50 Value (μM)Reference
This compoundAnticancer (HCT116)~92.4
Novel derivative AAnticancer (MCF-7)0.48
Novel derivative BGABA_A receptor affinityHigher than diazepam
Novel derivative CAnticancer (A549)0.11

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved can vary, but often include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and activity.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural and Electronic Comparisons

The biological and chemical properties of 1,2,4-oxadiazoles are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Properties of Selected 1,2,4-Oxadiazoles
Compound Name Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) Electronic Effects
3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole Bromo (EWG) 4-fluorophenyl (moderate EWG) ~257.06 Enhanced electrophilicity, π-π stacking
5-Bromo-3-phenyl-1,2,4-oxadiazole Phenyl (EDG*) Bromo (EWG) ~213.02 Reduced electrophilicity, EDG dominance
3-Bromo-5-(trifluoromethyl)-1,2,4-oxadiazole Bromo (EWG) Trifluoromethyl (strong EWG) ~216.94 High electrophilicity, metabolic stability
(E)-3-Phenyl-5-[2-(4-fluorophenyl)vinyl]-1,2,4-oxadiazole Phenyl (EDG) Vinyl-4-fluorophenyl ~307.16 Extended conjugation, enhanced binding

*EDG: Electron-donating group; EWG: Electron-withdrawing group

Key Observations:

  • Substituent Position: Bromine at position 3 (target compound) enhances electrophilicity compared to bromine at position 5 (5-bromo-3-phenyl analog), which reduces reactivity due to the electron-donating phenyl group .
  • Fluorophenyl vs. Trifluoromethyl: The 4-fluorophenyl group in the target compound provides moderate lipophilicity and π-π interactions, whereas the trifluoromethyl group in the analog (CAS 1564743-08-3) offers stronger electron withdrawal and higher metabolic resistance .
  • Conjugation Effects: Vinyl-linked substituents, as in compound 18 from , extend conjugation, improving binding affinity in biological systems .

Biological Activity

3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.

Biological Activities

This compound exhibits a range of biological activities:

1. Anticancer Activity

  • The compound has been evaluated against various cancer cell lines. For instance, derivatives of oxadiazoles have shown significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and lung adenocarcinoma (A549) cell lines. The IC50_{50} values for related compounds in this series range from 0.12 to 2.78 µM, indicating potent antiproliferative properties .

2. Antimicrobial Properties

  • Research indicates that oxadiazole derivatives possess antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial growth through disruption of cellular processes .

3. Anti-inflammatory Effects

  • The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation, leading to reduced inflammatory responses in vitro .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It can inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), which play critical roles in the inflammatory process.
  • Receptor Binding : The compound may bind to receptors involved in cancer progression, modulating their activity and promoting apoptosis in malignant cells .

Case Study 1: Anticancer Activity Assessment

A study by Maftei et al. reported that a related oxadiazole derivative exhibited an IC50_{50} value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (LXFA 629). These findings suggest that modifications to the oxadiazole structure can enhance its anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, several oxadiazole derivatives showed significant antibacterial activity against resistant strains of Staphylococcus aureus. One derivative demonstrated a unique resistance mechanism against MRSA, making it a potential candidate for treating antibiotic-resistant infections .

Data Tables

Biological Activity Cell Line/Pathogen IC50_{50} Value (µM) Reference
AnticancerMCF-70.12 - 2.78
AntimicrobialE. coliNot specified
Anti-inflammatoryIn vitro modelsNot specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of amidoximes with activated carbonyl derivatives. Key steps include:

  • Step 1 : Preparation of 4-fluorophenyl-substituted amidoxime precursors.
  • Step 2 : Cyclization with bromoacetylating agents (e.g., bromoacetic anhydride) under reflux in anhydrous solvents like THF or DMF .
  • Critical Parameters : Temperature (80–100°C), reaction time (6–12 hrs), and stoichiometric ratios (1:1.2 amidoxime to bromoacetyl agent). Yields range from 45–65%, with purity confirmed via HPLC .

Q. How can researchers characterize and validate the structure of this compound?

  • Methodological Answer : Use multimodal analytical techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., fluorophenyl C-F coupling at ~160 ppm in 13C^{13}C) .
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+ at m/z 283.98) .
  • X-ray crystallography : To resolve ambiguities in regiochemistry, especially bromine placement .

Q. What in vitro biological screening models are suitable for initial evaluation of this compound’s bioactivity?

  • Methodological Answer : Prioritize assays based on oxadiazole pharmacology:

  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations .
  • Antimicrobial : Agar diffusion tests against S. aureus and C. albicans .
  • Mechanistic screens : Fluorescence-based enzyme inhibition assays (e.g., topoisomerase II) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for fluorophenyl-oxadiazole derivatives?

  • Methodological Answer :

  • Variable Substituents : Systematically modify the bromine atom (e.g., replace with Cl, CF3_3) and fluorophenyl para-substituents (e.g., -OCH3_3, -NO2_2) .
  • Biological Testing : Compare cytotoxicity profiles across analogs using standardized panels (NCI-60).
  • Computational Modeling : Use molecular docking (Autodock Vina) to predict binding to targets like EGFR or PARP .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Standardize Assays : Replicate studies under controlled conditions (e.g., same cell lines, passage numbers, and serum concentrations) .
  • Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out false negatives from rapid degradation .
  • Synergy Analysis : Evaluate combinatorial effects with known chemotherapeutics (e.g., doxorubicin) to clarify context-dependent activity .

Q. What computational approaches predict the reactivity of the bromine atom in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 to model transition states and calculate activation energies for SNAr reactions .
  • Electrostatic Potential Maps : Generate via Multiwfn to identify electrophilic hotspots (bromine’s σ-hole) .
  • Kinetic Studies : Monitor substitution rates (e.g., with piperidine) via 19F^{19}F-NMR to validate computational predictions .

Q. What strategies improve regioselective functionalization of the oxadiazole ring for targeted drug design?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the 5-position with TMSCl to direct bromination to the 3-position .
  • Metal Catalysis : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl substitutions at the 5-position .
  • Microwave Synthesis : Enhance regioselectivity in cyclization steps via controlled dielectric heating .

Q. What mechanistic insights explain the anticancer activity of this compound?

  • Methodological Answer :

  • Apoptosis Induction : Measure caspase-3/7 activation and mitochondrial membrane depolarization (JC-1 dye) .
  • Target Identification : Use pull-down assays with biotinylated probes to isolate binding proteins (e.g., Bcl-2 family) .
  • Transcriptomic Profiling : RNA-seq to identify dysregulated pathways (e.g., p53, NF-κB) post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.